molecular formula C11H15NO3 B13952619 (S)-2-Amino-3-(2-ethoxyphenyl)propanoic acid

(S)-2-Amino-3-(2-ethoxyphenyl)propanoic acid

Cat. No.: B13952619
M. Wt: 209.24 g/mol
InChI Key: BAXARNMSRZWGGW-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(2-ethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and an ethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-ethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2-ethoxybenzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenylpropanoic acids .

Scientific Research Applications

(S)-2-Amino-3-(2-ethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(2-ethoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(2-ethoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-amino-3-(2-ethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

BAXARNMSRZWGGW-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC=CC=C1C[C@@H](C(=O)O)N

Canonical SMILES

CCOC1=CC=CC=C1CC(C(=O)O)N

Origin of Product

United States

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